molecular formula C5H8N2O B11761454 Dimethyl-1,3-oxazol-4-amine

Dimethyl-1,3-oxazol-4-amine

Cat. No.: B11761454
M. Wt: 112.13 g/mol
InChI Key: VCAUTEPTGWVXCG-UHFFFAOYSA-N
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Description

Dimethyl-1,3-oxazol-4-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-1,3-oxazol-4-amine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with 4-chloro-1,3-oxazole under basic conditions. Another method includes the cyclization of N,N-dimethyl-2-amino-2-(2-oxoethyl)acetamide in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1,3-oxazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl-1,3-oxazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of dimethyl-1,3-oxazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxazole: The parent compound of the oxazole family, lacking the dimethylamine group.

    4-Amino-1,3-oxazole: Similar structure but without the dimethyl substitution.

    Dimethyl-1,3-thiazol-4-amine: Contains a sulfur atom instead of oxygen in the ring.

Uniqueness

Dimethyl-1,3-oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamine group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

Dimethyl-1,3-oxazol-4-amine, also known as 2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring with nitrogen and oxygen atoms. Its structure allows it to interact with various biological targets, making it a candidate for drug development. The compound can undergo several chemical reactions, including oxidation and substitution, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazole ring facilitates hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity to target proteins. This interaction can modulate various biochemical pathways, including those involved in cancer cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit significant anticancer properties. A study evaluating 1,3-Oxazol-4-ylphosphonium salts demonstrated excellent anticancer activity across various NCI tumor cell lines. The most potent derivatives showed growth inhibition (GI50) values ranging from 0.3–1.1 μM, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Oxazole Derivatives

CompoundGI50 (μM)TGI (μM)LC50 (μM)
90.341.25
80.391.56
50.602.07
10.622.58
40.773.09

These results suggest that the structural modifications of oxazole derivatives can significantly enhance their anticancer activity.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A review of various oxazole derivatives highlighted their effectiveness against a range of bacterial strains, including multidrug-resistant strains. The substitution patterns on the oxazole ring play a crucial role in determining their antimicrobial efficacy .

Table 2: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml) against Bacteria
B. subtilis
24+++ (258)
25++++ (264)
Ampicillin+++++ (3.28)

The data indicates that certain oxazole derivatives exhibit potent antibacterial activity comparable to standard antibiotics like ampicillin.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Anticancer Research : A comprehensive study on the anticancer activity of oxazole derivatives found that modifications at specific positions on the oxazole ring significantly enhanced cytotoxic effects against cancer cell lines .
  • Enzyme Inhibition : Another study focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing that some oxazole derivatives exhibited IC50 values lower than the standard drug Donepezil, suggesting potential applications in treating neurodegenerative diseases .

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

2,5-dimethyl-1,3-oxazol-4-amine

InChI

InChI=1S/C5H8N2O/c1-3-5(6)7-4(2)8-3/h6H2,1-2H3

InChI Key

VCAUTEPTGWVXCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C)N

Origin of Product

United States

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